4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H30N4O9S and its molecular weight is 550.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfamoyl group and an oxadiazole moiety linked to a benzamide structure. The molecular formula can be represented as C20H27N3O6S with a molecular weight of approximately 433.56 g/mol.
Biological Activity Overview
Recent studies have demonstrated that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
In vitro studies have shown that related sulfamoyl benzamide derivatives possess significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds in this class have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, often showing efficacy comparable to established antibiotics like ciprofloxacin .
Compound | Target Pathogen | Activity |
---|---|---|
Compound A | S. aureus | MIC = 8 µg/mL |
Compound B | E. coli | MIC = 16 µg/mL |
Compound C | Candida albicans | MIC = 32 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may also exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The compound's oxadiazole moiety is particularly noted for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is thought to stem from its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as aldosterone synthase and aromatase, leading to reduced levels of hormones associated with cancer progression .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, thereby preventing their proliferation.
- Induction of Apoptosis : The activation of caspases has been noted in treated cells, indicating a pathway leading to programmed cell death.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Cancer Cell Lines : In a study published in the International Journal of Molecular Sciences, researchers found that treatment with the compound resulted in a significant decrease in cell viability across multiple cancer cell lines .
- Animal Model for Inflammation : Another study demonstrated that administration of the compound in an animal model significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O9S/c1-32-12-10-28(11-13-33-2)38(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(37-24)17-14-19(34-3)21(36-5)20(15-17)35-4/h6-9,14-15H,10-13H2,1-5H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGNPQPASBNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.